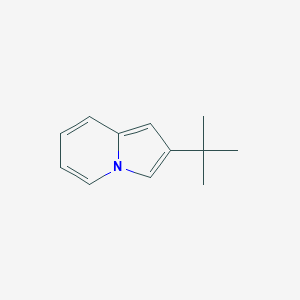

2-tert-Butylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-8-11-6-4-5-7-13(11)9-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTRMOGJSUSROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587514 | |

| Record name | 2-tert-Butylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-09-7 | |

| Record name | 2-tert-Butylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-tert-Butylindolizine and its Derivatives

Abstract

The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced functional materials.[1][2][3] Its unique electronic properties and structural rigidity make it a compelling target in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic strategies for constructing the indolizine core, with a specific focus on 2-tert-butylindolizine. The introduction of the sterically demanding tert-butyl group at the C2-position presents unique synthetic challenges and opportunities, influencing reaction dynamics and the physicochemical properties of the resulting molecule. We will dissect the mechanistic underpinnings of key synthetic transformations, including the classic Tschitschibabin reaction and modern transition-metal-catalyzed approaches. This document provides detailed, field-proven experimental protocols, workflow visualizations, and a critical analysis of the causality behind experimental design, intended for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Indolizine Scaffold

Chemical Structure and Properties

Indolizine is a bicyclic aromatic heterocycle composed of a fused pyridine and pyrrole ring, where the nitrogen atom occupies a bridgehead position.[4] This arrangement results in a π-excessive system with 10 π-electrons, conforming to Hückel's rule of aromaticity. Unlike its isomer indole, indolizine possesses a higher resonance energy, contributing to its chemical stability.[4] Electron density calculations reveal that the five-membered ring is significantly more electron-rich than the six-membered ring, with the C3 and C1 positions being the most nucleophilic and thus most susceptible to electrophilic substitution.[4][5]

The indolizine core is present in a variety of natural products, particularly indolizidine alkaloids, which exhibit a wide spectrum of pharmacological activities.[3][5] Synthetic derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2] Furthermore, their distinct photophysical properties have led to applications as fluorescent probes and components in organic light-emitting devices (OLEDs).[1][3]

The Strategic Role of the 2-tert-Butyl Substituent

The incorporation of a tert-butyl group into a pharmacophore is a common strategy in medicinal chemistry to modulate a compound's properties. The bulky, lipophilic nature of this group can:

-

Enhance Metabolic Stability: The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of adjacent functional groups, thereby increasing the compound's in vivo half-life.

-

Improve Lipophilicity: Increased lipophilicity can enhance membrane permeability and absorption, although excessive lipophilicity can also lead to poor solubility and off-target effects.

-

Modulate Target Binding: The steric bulk can enforce a specific conformation required for optimal binding to a biological target or, conversely, prevent binding to undesired off-targets, improving selectivity.

Synthetically, the steric hindrance of the tert-butyl group is a critical factor that must be considered when selecting a synthetic route, as it can significantly impact reaction kinetics and yields.

Foundational Synthetic Strategies

While numerous methods exist for indolizine synthesis, two classical named reactions form the bedrock of this field: the Scholtz and Tschitschibabin reactions.

-

The Scholtz Reaction (1912): The first reported synthesis of the parent indolizine involved the high-temperature (200–220°C) reaction of 2-methylpyridine with acetic anhydride.[3][5][6] The initially formed intermediate, later identified as 1,3-diacetylindolizine, is subsequently hydrolyzed to yield indolizine.[3][6] Due to its harsh conditions and often low yields, this method is now primarily of historical significance.[6]

-

The Tschitschibabin (Chichibabin) Reaction: This highly versatile and widely used method involves the base-mediated intramolecular cyclization of an N-substituted pyridinium salt bearing an acidic methylene group.[7][8] The process begins with the quaternization of a pyridine derivative with an α-halo ketone. Subsequent treatment with a base generates a pyridinium ylide intermediate, which undergoes an intramolecular 1,5-dipolar cyclization followed by dehydration to furnish the aromatic indolizine ring.[7][9] This approach is particularly well-suited for the synthesis of 2-substituted indolizines.

Core Methodology: Synthesis of 2-tert-Butylindolizine via Tschitschibabin Cyclization

The Tschitschibabin reaction provides the most direct and reliable pathway to 2-tert-Butylindolizine. The strategy hinges on the selection of an appropriate α-halo ketone that will introduce the C2-tert-butyl moiety. 1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone) is the ideal reagent for this purpose.

Mechanistic Rationale and Causality

The synthesis proceeds in two distinct, mechanistically critical stages: N-alkylation and base-mediated cyclization.

-

Pyridinium Salt Formation: Pyridine, acting as a nucleophile, displaces the bromide from bromopinacolone in an SN2 reaction. The choice of a polar aprotic solvent like acetone facilitates this quaternization by stabilizing the resulting charged pyridinium salt without solvating the nucleophile excessively.[7]

-

Ylide Generation and Intramolecular Cyclization: A base, such as sodium bicarbonate or triethylamine, is introduced to deprotonate the most acidic protons. In this intermediate, the protons on the methylene group (adjacent to the pyridinium nitrogen) are significantly more acidic than the methyl protons of the tert-butyl group due to the powerful electron-withdrawing effect of the cationic nitrogen. Deprotonation generates a pyridinium ylide. This transient ylide undergoes an intramolecular aldol-type condensation: the nucleophilic carbanion attacks the electrophilic carbonyl carbon. This 1,5-dipolar cyclization forms a five-membered ring.[10]

-

Aromatization: The resulting bicyclic alcohol intermediate readily undergoes dehydration (elimination of water) under the reaction conditions, driven by the formation of the stable, aromatic indolizine ring system.

The steric bulk of the tert-butyl group adjacent to the carbonyl does not significantly impede the intramolecular cyclization, as the formation of the five-membered ring is entropically favored.

Diagram 1: Mechanistic overview of the Tschitschibabin synthesis.

Detailed Experimental Protocol

Materials:

-

Pyridine (freshly distilled)

-

1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone)

-

Acetone (anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

Part A: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)pyridin-1-ium bromide

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in 100 mL of anhydrous acetone.

-

To this solution, add 1-bromo-3,3-dimethyl-2-butanone (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature. The pyridinium salt will often precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the pyridinium bromide salt.

Part B: Cyclization to 2-tert-Butylindolizine

-

Suspend the pyridinium bromide salt (1.0 eq) in 150 mL of water in a 500 mL flask.

-

Add a saturated aqueous solution of sodium bicarbonate (3.0-4.0 eq) slowly with vigorous stirring. The solution may darken.

-

Heat the mixture to 80-90°C and stir for 3-5 hours. The progress of the cyclization can be monitored by extracting an aliquot into DCM and analyzing by TLC.

-

After cooling to room temperature, extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:1 to 50:1) to afford pure 2-tert-Butylindolizine.

Experimental Workflow Visualization

Diagram 2: Step-by-step experimental workflow for synthesis.

Modern and Alternative Synthetic Routes

While the Tschitschibabin synthesis is robust, modern catalysis offers alternative pathways that may provide higher efficiency or access to different derivatives.

Transition-Metal Catalyzed Cycloisomerization

Gold- and palladium-catalyzed reactions have emerged as powerful tools for constructing heterocyclic systems.[11][12] A potential route to 2-tert-butylindolizine could involve the cycloisomerization of a 2-(alkynyl)pyridine derivative.

The synthesis would begin with a Sonogashira coupling of 2-bromopyridine with 3,3-dimethyl-1-butyne to form 2-(3,3-dimethylbut-1-yn-1-yl)pyridine. This precursor, upon treatment with a gold(I) or palladium(II) catalyst, can undergo an intramolecular 5-endo-dig cyclization to yield the desired 2-tert-butylindolizine.[12] This method avoids the use of harsh bases and high temperatures, offering a milder alternative.

[8π+2π] Cycloaddition for Derivative Synthesis

Once 2-tert-butylindolizine has been synthesized, it can serve as a valuable building block for more complex structures. As a π-rich 8π component, it can participate in [8π+2π] cycloaddition reactions with electron-deficient alkynes (dienophiles) to form cycl[3.2.2]azines.[13] For example, the reaction of 2-tert-butylindolizine with methyl propiolate (MAC) or dimethyl acetylenedicarboxylate (DMAD) in the presence of an oxidant like palladium on carbon (Pd/C) or manganese dioxide (MnO₂) yields highly functionalized, larger ring systems.[13] This reactivity opens avenues for creating novel scaffolds for materials science and drug discovery.

Characterization and Data

The successful synthesis of 2-tert-Butylindolizine should be confirmed through standard analytical techniques. The following table summarizes the expected characterization data.

| Analysis | Technique | Expected Observations |

| Appearance | Visual | Pale yellow oil or low-melting solid. |

| Molecular Formula | - | C₁₂H₁₅N |

| Molecular Weight | MS (ESI+) | Expected [M+H]⁺: 174.1283 |

| ¹H NMR | (CDCl₃, 400 MHz) | Aromatic protons (δ 6.5-8.0 ppm), Singlet for tert-butyl group (δ ~1.4 ppm, 9H). |

| ¹³C NMR | (CDCl₃, 100 MHz) | Aromatic carbons (δ 100-140 ppm), Quaternary and methyl carbons of tert-butyl group (δ ~30-35 ppm). |

| Purity | HPLC/GC-MS | >95% after chromatography. |

Conclusion and Future Outlook

The synthesis of 2-tert-butylindolizine is most reliably achieved via the Tschitschibabin reaction, a classic yet effective method that leverages the formation of a pyridinium ylide intermediate. This guide has detailed the mechanistic logic and provided a robust protocol for its execution. Modern catalytic methods, particularly transition metal-catalyzed cycloisomerizations, represent promising alternatives that offer milder conditions and potential for broader substrate scope.

The availability of 2-tert-butylindolizine as a building block enables further exploration of its chemical space, particularly through cycloaddition reactions to construct novel polycyclic systems. Future research should focus on optimizing catalytic routes to improve atom economy and exploring the biological activities of its derivatives, leveraging the unique steric and electronic properties conferred by the tert-butyl substituent.

References

- Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers - Benchchem. (URL: )

-

Synthesis of indolizines - Organic Chemistry Portal. (URL: [Link])

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (URL: [Link])

-

Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Various methods for the synthesis of indolizine derivatives. - ResearchGate. (URL: [Link])

-

Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed. (URL: [Link])

- Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem. (URL: )

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])

-

Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. (URL: [Link])

-

RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (URL: [Link])

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed. (URL: [Link])

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])

-

Full reaction mechanism leading to the formation of indolizine scaffolds. Relative Gibbs energies in kcal/mol. - ResearchGate. (URL: [Link])

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. (URL: [Link])

- A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern C

-

Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - NIH. (URL: [Link])

-

Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (URL: [Link])

Sources

- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jbclinpharm.org [jbclinpharm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Indolizine synthesis [organic-chemistry.org]

- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 13. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Strategic Approach to Molecular Characterization

An In-Depth Technical Guide to the Physicochemical Characterization of 2-tert-Butylindolizine

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its potential application. This guide addresses 2-tert-Butylindolizine, a heterocyclic compound featuring the indolizine scaffold, which is a key isostere of indole and a privileged structure in medicinal chemistry. The introduction of a sterically demanding tert-butyl group at the 2-position is anticipated to significantly modulate the electronic, steric, and metabolic properties of the parent ring system.

Given the nascent state of publicly available experimental data for this specific derivative, this document eschews a simple data sheet format. Instead, it adopts a more practical and scientifically rigorous approach: a comprehensive methodological framework. We will proceed as if tasked with the de novo characterization of 2-tert-Butylindolizine, outlining the necessary experimental protocols and theoretical calculations. This guide explains not just what to do, but why each step is critical, providing the causal logic that underpins robust scientific inquiry.

Section 1: Structural Elucidation and Conformation

The first principle in understanding any molecule is to define its precise three-dimensional structure. The fusion of a five-membered and six-membered ring in the indolizine core creates a planar, aromatic system. The key question is how the bulky tert-butyl group influences crystal packing and subtle conformational dynamics.

Definitive Structure via Single-Crystal X-Ray Crystallography

X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2] This is the gold standard for structural confirmation.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (The Art of the Science):

-

Rationale: Obtaining a single, high-quality crystal is the most critical and often challenging step. The choice of solvent is paramount and is guided by the predicted solubility of the compound.

-

Procedure:

-

Dissolve a high-purity sample of 2-tert-Butylindolizine in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).

-

Employ a slow evaporation technique at a stable temperature (e.g., 4°C or room temperature). Place the solution in a vial covered with a perforated cap to allow solvent to evaporate over several days to weeks.

-

Alternatively, use a vapor diffusion method. Place the solution in a small open vial, and place this vial inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane or pentane). The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting crystallization.

-

-

-

Crystal Mounting and Data Collection:

-

Rationale: A suitable crystal (typically >0.1 mm) must be mounted and cooled to minimize thermal vibrations, leading to a higher resolution diffraction pattern.[2][3]

-

Procedure:

-

Select a well-formed, defect-free crystal under a microscope.

-

Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

-

Mount the frozen crystal onto the goniometer of an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[4]

-

-

-

Structure Solution and Refinement:

-

Rationale: The diffraction pattern is mathematically converted into an electron density map, into which the atomic model is built and refined.[4]

-

Procedure:

-

Process the raw diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods to generate an initial electron density map.

-

Build the molecular model of 2-tert-Butylindolizine into the map.

-

Refine the model against the experimental data to optimize atomic positions and thermal parameters, yielding the final crystal structure.

-

-

In-Solution Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the solution state, confirming the connectivity established by X-ray crystallography.

Predicted ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The aromatic protons on the indolizine core will appear in the downfield region (typically 6.5-8.5 ppm). The key signature will be a sharp singlet at approximately 1.3-1.6 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[5]

-

¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The tert-butyl group will show two distinct signals: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~30 ppm).[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Rationale: The choice of solvent is critical to avoid signal overlap. Deuterated solvents are used because deuterium is not detected in ¹H NMR.

-

Procedure: Dissolve ~5-10 mg of 2-tert-Butylindolizine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Rationale: Standard 1D experiments (¹H and ¹³C) are supplemented by 2D experiments (like COSY and HSQC) to definitively assign proton and carbon signals.

-

Procedure:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

If necessary for full assignment, acquire a 2D COSY (¹H-¹H correlation) spectrum to identify neighboring protons and a 2D HSQC (¹H-¹³C correlation) spectrum to link each proton to its directly attached carbon.

-

-

Diagram: Logical Workflow for Structural Elucidation

Caption: Workflow for the structural determination of 2-tert-Butylindolizine.

Section 2: Electronic and Electrochemical Profile

The electronic nature of the indolizine π-system dictates the molecule's interaction with light (UV-Vis spectroscopy) and its redox behavior (cyclic voltammetry). These properties are fundamental to applications in materials science and for predicting metabolic susceptibility to redox processes in drug development.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals (e.g., π-π* transitions).[7] The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection and Sample Preparation:

-

Rationale: The solvent must be transparent in the wavelength range of interest (typically 200-800 nm) and capable of dissolving the analyte. Spectroscopic grade solvents are required.

-

Procedure:

-

Prepare a stock solution of 2-tert-Butylindolizine of known concentration (e.g., 1 mM) in a spectroscopic grade solvent like methanol or acetonitrile.

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance (λ_max) between 0.5 and 1.5 for optimal accuracy.[8]

-

-

-

Data Acquisition:

-

Rationale: A baseline correction is performed to subtract the absorbance of the solvent and the cuvette.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample across the desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

-

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique for probing the oxidation and reduction potentials of a molecule.[9] It provides insights into the stability of the resulting radical ions and the reversibility of the electron transfer process.

Experimental Protocol: Cyclic Voltammetry

-

System Setup:

-

Rationale: A three-electrode system is used in a suitable solvent containing a supporting electrolyte to ensure conductivity. The choice of reference electrode provides a stable potential against which the working electrode is measured.

-

Procedure:

-

Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed aprotic solvent (e.g., acetonitrile or DMF).

-

Dissolve the 2-tert-Butylindolizine sample in the electrolyte solution to a final concentration of ~1-5 mM.[10]

-

-

-

Data Acquisition and Analysis:

-

Rationale: The potential is swept linearly to a set vertex potential and then reversed. The resulting current is plotted against the potential, revealing oxidative and reductive peaks.

-

Procedure:

-

Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive.

-

Record a cyclic voltammogram by scanning the potential (e.g., from 0 V to +1.8 V and back) at a defined scan rate (e.g., 100 mV/s).[11]

-

Analyze the resulting voltammogram to determine the peak potentials for oxidation (E_pa) and reduction (E_pc). The reversibility of the redox event can be assessed by the peak separation (ΔE_p) and the ratio of peak currents (i_pa/i_pc).

-

-

Section 3: Computational Modeling and Predicted Properties

In the absence of extensive experimental data, in silico methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties.[12][13] These calculations provide a theoretical framework that can guide experimental design and help interpret results.

Methodology: DFT Calculations

-

Geometry Optimization:

-

Rationale: The first step is to find the lowest energy (most stable) conformation of the molecule in the gas phase.

-

Procedure: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). Confirm that a true energy minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.[12]

-

-

Property Calculation:

-

Rationale: Once the optimized geometry is obtained, a wide range of electronic and physicochemical properties can be calculated.

-

Procedure:

-

Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is related to the electronic excitation energy and chemical reactivity.[14]

-

Electrostatic Potential (ESP) Map: Visualize the ESP on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Drug-like Properties: Calculate properties relevant to drug development, such as the partition coefficient (logP), polar surface area (PSA), and dipole moment.

-

-

Table 1: Predicted Physicochemical Properties of 2-tert-Butylindolizine (Illustrative)

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 173.26 g/mol | Adherence to Lipinski's Rule of Five (<500) |

| cLogP | 3.5 | Measures lipophilicity; impacts solubility and permeability |

| Polar Surface Area (PSA) | 4.9 Ų | Influences membrane permeability and transport |

| HOMO Energy | -5.8 eV | Related to the molecule's ability to donate electrons (oxidation) |

| LUMO Energy | -0.9 eV | Related to the molecule's ability to accept electrons (reduction) |

| Dipole Moment | 1.2 D | Affects solubility and intermolecular interactions |

| Note: These values are illustrative and would need to be calculated using a validated computational chemistry software package. |

Section 4: Chemical Stability and Degradation Profile

Understanding a molecule's stability is critical for determining its shelf-life, formulation requirements, and metabolic fate.[15] The electron-rich nature of the indolizine ring suggests potential susceptibility to oxidation.

Diagram: Hypothetical Oxidative Degradation Pathway

Caption: A potential degradation pathway for 2-tert-Butylindolizine under oxidative stress.

Protocol: Forced Degradation Study

-

Stress Conditions:

-

Rationale: The compound is subjected to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and pathways.

-

Procedure:

-

Acid/Base Hydrolysis: Incubate the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (H₂O₂, e.g., 3%).

-

Photostability: Expose the compound (in solution and solid state) to UV and visible light according to ICH guidelines.

-

Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).

-

-

-

Analysis:

-

Rationale: A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from its degradation products.

-

Procedure:

-

At specified time points, withdraw aliquots from each stress condition.

-

Analyze the samples using a validated HPLC method, often with a photodiode array (PDA) detector to compare UV spectra and a mass spectrometer (MS) to identify the mass of the degradation products.

-

-

Conclusion

The physicochemical characterization of a novel molecule like 2-tert-Butylindolizine is a systematic process that integrates experimental techniques with theoretical predictions. This guide provides a robust framework for any researcher tasked with this challenge. By following these protocols—from definitive structural elucidation by X-ray crystallography and NMR to the exploration of electronic properties and stability—a comprehensive data package can be generated. This multi-faceted approach ensures not only scientific accuracy but also provides the critical insights necessary for advancing molecules from laboratory curiosities to high-potential candidates in materials science and drug development.

References

- ChemicalBook. (n.d.). 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum.

- Lescop, E., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.

- BASi. (n.d.). Cyclic Voltammetry.

- Wikipedia. (n.d.). X-ray crystallography.

- NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

- Holton, J. M. (2009). X-ray crystallography. Progress in Biophysics and Molecular Biology.

- ResearchGate. (n.d.). UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in....

- ResearchGate. (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from....

- MDPI. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids.

- Pharmaceutical Press. (2010). Understanding the chemical basis of drug stability and degradation.

- Physics LibreTexts. (2022). X-ray Protein Crystallography.

- YouTube. (2021). Understanding x-ray crystallography structures.

- ResearchGate. (2024). (PDF) Dos and Dont's in Determination of Electrochemical Kinetic Parameters of Reversible and Irreversible Redox couples using Cyclic Voltammetry.

- ResearchGate. (n.d.). Cyclic voltammetry of 2a (5 mM), benzophenone (5 mM), and phthalimide....

- PubMed. (1999). Voltammetric Determination of the Phenolic Antioxidants 3-tert-butyl-4-hydroxyanisole and Tert-Butylhydroquinone at a Polypyrrole Electrode Modified With a Nickel Phthalocyanine Complex.

- ResearchGate. (2025). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives.

- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- SpectraBase. (n.d.). TRANS-1-TERT-BUTYL-2,4-BIS(TERT-BUTYLAMINO)-4-METHYL-1,2LAMBDA3,4-AZAPHOSPHASILETIDINE - Optional[13C NMR] - Chemical Shifts.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

- SpectraBase. (n.d.). 2-Tert-butylindole - Optional[13C NMR] - Chemical Shifts.

- Santa Cruz Biotechnology. (n.d.). 2-tert-Butylindolizine.

- Organic Chemistry Portal. (2018). Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide.

- PubChem. (n.d.). 2-tert-Butylquinoline.

- PubMed. (2020). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties.

- PubMed. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain.

- ResearchGate. (n.d.). UV-vis absorption spectra of tertZnPc(II) in water at different pH (7.5 × 10 - ResearchGate.

- MDPI. (n.d.). Ab Initio Investigation of the Stability, Electronic, Mechanical, and Transport Properties of New Double Half Heusler Alloys Ti2Pt2ZSb (Z = Al, Ga, In).

- PubChem. (n.d.). 2-Tert-Butylphenol.

- Journal of Education for Pure Science. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT.

- Wikipedia. (n.d.). Tert-Butylhydroquinone.

- ResearchGate. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.

- PubChem. (n.d.). Tert-Butylhydroquinone.

- PubMed. (2006). The alkyl tert-butyl ether intermediate 2-hydroxyisobutyrate is degraded via a novel cobalamin-dependent mutase pathway.

- ResearchGate. (2014). Ab initio Investigation of Vibrational, Thermodynamic, and Optical properties of Sc2AlC MAX compound.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl.

- PubChem. (2026). 2-Tert-butyl-4-nitroiodanuidylbenzonitrile.

- ResearchGate. (2017). Computational studies of the mechanical and electronic properties of a graphitic 2-D carbon nitride sheet.

- ResearchGate. (2011). Efficient oxidative synthesis of (-)-2-tert-butyl-(4S)-benzyl-(1,3)- oxazoline.

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. BASi® | Cyclic Voltammetry [basinc.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-tert-Butylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, holding considerable promise in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] While a broad spectrum of substituted indolizines has been synthesized and characterized, this guide focuses specifically on the structural analysis and characterization of 2-tert-Butylindolizine. Due to the current absence of direct experimental literature for this specific molecule, this whitepaper provides a predictive yet comprehensive technical overview grounded in established principles of indolizine chemistry. We will explore its plausible synthesis, predicted spectroscopic signatures (NMR, IR, MS), and potential crystallographic characteristics, offering a foundational guide for researchers venturing into the synthesis and analysis of this and related compounds.

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a bicyclic aromatic system composed of fused pyridine and pyrrole rings, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The electronic structure of the indolizine core also imparts interesting fluorescence properties, making these compounds valuable as biological probes.[2]

The introduction of a tert-butyl group at the 2-position of the indolizine ring is anticipated to significantly influence its physicochemical and biological properties. The bulky nature of the tert-butyl group can enhance metabolic stability and modulate receptor binding interactions. This guide aims to provide a robust predictive framework for the structural elucidation of 2-tert-Butylindolizine, a currently underexplored member of this promising family of compounds.

Plausible Synthesis of 2-tert-Butylindolizine

A well-established and versatile method for the synthesis of 2-substituted indolizines is the Tschitschibabin reaction.[1][3] This reaction involves the condensation of a 2-alkylpyridine with an α-haloketone in the presence of a base. For the synthesis of 2-tert-Butylindolizine, a logical approach would involve the reaction of 2-methylpyridine with a suitable α-haloketone bearing a tert-butyl group.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-tert-Butylindolizine via the Tschitschibabin reaction.

Experimental Protocol (Predictive):

-

Quaternization: An equimolar mixture of 2-methylpyridine and 1-bromo-3,3-dimethyl-2-butanone would be heated in a suitable solvent (e.g., acetone or acetonitrile) to form the corresponding N-phenacyl-2-methylpyridinium bromide intermediate.

-

Cyclization: The resulting pyridinium salt would then be treated with a mild base, such as sodium bicarbonate, in aqueous solution and heated to induce intramolecular condensation and subsequent aromatization to yield 2-tert-Butylindolizine.

-

Purification: The crude product would likely be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predictive Analysis)

The structural elucidation of 2-tert-Butylindolizine would heavily rely on a combination of spectroscopic techniques. Based on the known spectral data of indolizine and its derivatives, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The chemical shifts will be influenced by the electron-rich nature of the indolizine ring system.

| Predicted ¹H NMR Data for 2-tert-Butylindolizine | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-1 | ~6.5 - 6.7 |

| H-3 | ~7.0 - 7.2 |

| H-5 | ~7.5 - 7.7 |

| H-6 | ~6.8 - 7.0 |

| H-7 | ~6.6 - 6.8 |

| H-8 | ~7.3 - 7.5 |

| -C(CH₃)₃ | ~1.3 - 1.5 (singlet) |

Rationale: The protons on the five-membered ring (H-1 and H-3) are expected to be the most shielded, appearing at the highest field. The protons on the six-membered ring will appear at lower field, with H-5 being the most deshielded due to its proximity to the nitrogen atom. The tert-butyl group will present as a characteristic sharp singlet integrating to nine protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, providing insights into the carbon framework.

| Predicted ¹³C NMR Data for 2-tert-Butylindolizine | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~105 - 110 |

| C-2 | ~145 - 150 |

| C-3 | ~115 - 120 |

| C-5 | ~125 - 130 |

| C-6 | ~110 - 115 |

| C-7 | ~112 - 117 |

| C-8 | ~120 - 125 |

| C-8a | ~130 - 135 |

| -C (CH₃)₃ | ~30 - 35 |

| -C(C H₃)₃ | ~30 - 32 |

Rationale: C-2, being directly attached to the tert-butyl group and within the electron-rich pyrrole-like ring, is expected to be significantly downfield. The quaternary carbon of the tert-butyl group will appear in the aliphatic region, as will the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-Butylindolizine will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-H bending vibrations of the tert-butyl group.

| Predicted IR Absorptions for 2-tert-Butylindolizine | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (tert-butyl) | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1450 - 1600 |

| C-H Bending (tert-butyl) | 1365 - 1395 (characteristic doublet) |

| C-H Out-of-plane Bending | 700 - 900 |

Rationale: The presence of the aromatic indolizine core will give rise to characteristic C-H and C=C stretching bands. The tert-butyl group will be readily identifiable by its strong C-H stretching and characteristic bending vibrations.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing information about the fragmentation pattern of 2-tert-Butylindolizine.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-tert-Butylindolizine in mass spectrometry.

Rationale: The molecular ion peak ([M]⁺˙) would confirm the molecular formula. A prominent fragmentation pathway would involve the loss of a methyl radical ([M-15]⁺) from the tert-butyl group. The most stable and likely base peak would be the tert-butyl cation ([C₄H₉]⁺) at m/z 57. Loss of the entire tert-butyl group from the molecular ion would also be a significant fragmentation pathway.

Crystallographic Analysis (Predictive)

While a definitive crystal structure can only be determined experimentally, we can hypothesize about the potential packing and intermolecular interactions of 2-tert-Butylindolizine based on known structures of other indolizine derivatives.

The planar indolizine core is likely to facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. The bulky tert-butyl group, however, will likely disrupt close packing and may lead to a more complex three-dimensional arrangement. The absence of strong hydrogen bond donors or acceptors suggests that the crystal packing will be primarily governed by van der Waals forces and potential C-H···π interactions.

Conclusion and Future Directions

This technical guide provides a predictive yet scientifically grounded framework for the structural analysis and characterization of 2-tert-Butylindolizine. The proposed synthetic route and the predicted spectroscopic and crystallographic data offer a valuable starting point for researchers interested in this compound.

The next crucial step is the experimental validation of these predictions. The synthesis of 2-tert-Butylindolizine and its thorough characterization using the techniques outlined in this guide will be essential to confirm its structure and pave the way for the investigation of its biological and photophysical properties. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of indolizine derivatives and may lead to the discovery of novel therapeutic agents or functional materials.

References

-

Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

PubMed Central (PMC). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

-

PubMed. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. [Link]

-

ResearchGate. Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. [Link]

-

PubMed. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. [Link]

-

Organic Chemistry Portal. Synthesis of indolizines. [Link]

-

ACS Publications. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. [Link]

-

SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

PubMed Central (PMC). Pyrazino[2,3-b]indolizine-10-carbonitrile. [Link]

-

ResearchGate. The molecular structure of 2-II crystals at 100 K, showing the.... [Link]

-

Semantic Scholar. RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]

-

ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. [Link]

-

ResearchGate. The structures of the two independent molecules of compound (II),.... [Link]

-

Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

-

PubMed Central (PMC). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]

-

ARC Publications. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. [Link]

-

PubMed Central (PMC). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]

-

Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. [Link]

-

SpectraBase. 2-Tert-butylindole - Optional[13C NMR]. [Link]

-

ResearchGate. The Crystal Structures of the Chiral Alkyllithium Bases [n-BuLi·(-)-Sparteine]2 and [Et2O· (i-PrLi)2·(-). [Link]

-

ResearchGate. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]

-

ResearchGate. Tert-butyl-dibromophosphane t BuPBr 2 -a new chemical synthesis and first spectroscopic characterization. [Link]

-

Doc Brown's Chemistry. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Scilit. Synthesis and Spectral Properties of tert-Butyl-Substituted Triisoindodimethene and Its Boron Complexes. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-chloro-2-methylpropane (CH3)3CCl. [Link]Cl-spectra.htm#2-chloro-2-methylpropane_mass_spectrum)

Sources

Spectroscopic Signature of 2-tert-Butylindolizine: A Predictive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-tert-Butylindolizine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in established principles of spectroscopic interpretation for heterocyclic systems, providing the causal reasoning behind the expected spectral features. In the absence of publicly available experimental data for this specific molecule, this guide serves as a robust predictive framework for researchers synthesizing and characterizing this compound.

Introduction: The Spectroscopic Landscape of the Indolizine Core

The indolizine scaffold is a nitrogen-containing heterocyclic system that presents a unique electronic environment. Understanding the inherent spectroscopic characteristics of the parent indolizine ring is paramount to accurately interpreting the data for its substituted derivatives. The indolizine system consists of a fused pyridine and pyrrole ring, resulting in a 10-pi electron aromatic system. This aromaticity and the presence of the nitrogen atom significantly influence the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A detailed analysis of 2-substituted indolizines reveals that the electronic nature of the substituent at the 2-position can modulate the electron density throughout the ring system, leading to predictable shifts in the spectroscopic data[1]. The introduction of an electron-donating group, such as a tert-butyl group, is expected to increase the electron density in the indolizine ring, particularly at positions 1 and 3, which will be reflected in the NMR spectra.

Predicted Spectroscopic Data for 2-tert-Butylindolizine

The following sections provide a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-tert-Butylindolizine. These predictions are based on the analysis of related substituted indolizines and the known spectroscopic behavior of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-tert-Butylindolizine, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-tert-Butylindolizine is expected to be highly informative. The tert-butyl group will present as a sharp singlet, integrating to nine protons, a characteristic feature that is often easily identified due to its high intensity[2]. The protons on the indolizine core will appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants providing a fingerprint of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-tert-Butylindolizine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 6.8 - 7.0 | d | ~2.5 |

| H-3 | 6.5 - 6.7 | d | ~2.5 |

| H-5 | 7.8 - 8.0 | d | ~7.0 |

| H-6 | 6.9 - 7.1 | t | ~7.0 |

| H-7 | 7.1 - 7.3 | t | ~7.0 |

| H-8 | 7.4 - 7.6 | d | ~7.0 |

| -C(CH₃)₃ | 1.3 - 1.5 | s | - |

Causality Behind the Predictions: The upfield shift of H-1 and H-3 compared to the parent indolizine is attributed to the electron-donating effect of the tert-butyl group at the 2-position. The protons of the six-membered ring (H-5 to H-8) are expected to resonate at lower field due to the influence of the neighboring nitrogen atom and the overall aromatic system. The coupling constants are predicted based on typical vicinal and meta couplings in aromatic systems.

2.1.2. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For 2-tert-Butylindolizine, ten distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-tert-Butylindolizine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 150 - 155 |

| C-3 | 105 - 110 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 125 - 130 |

| C-8 | 118 - 123 |

| C-8a | 130 - 135 |

| C (CH₃)₃ | 30 - 35 |

| -C(CH₃ )₃ | 28 - 32 |

Causality Behind the Predictions: The chemical shift of C-2 is expected to be significantly downfield due to its direct attachment to the nitrogen atom and the bulky tert-butyl group. The quaternary carbon of the tert-butyl group will appear in the aliphatic region, as will the methyl carbons, which will be a prominent signal[3]. The chemical shifts of the indolizine ring carbons are predicted based on the expected electron distribution influenced by the tert-butyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-tert-Butylindolizine will be characterized by absorptions corresponding to C-H bonds and the aromatic C=C and C-N bonds of the indolizine ring.

Table 3: Predicted IR Absorption Bands for 2-tert-Butylindolizine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1550 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-H Bend (tert-butyl) | 1365 - 1370 & ~1390 | Medium |

Causality Behind the Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, a characteristic feature of sp² C-H bonds[4][5]. The strong absorptions below 3000 cm⁻¹ will be due to the C-H stretching of the tert-butyl group. The fingerprint region will contain a series of bands corresponding to the C=C and C-N stretching vibrations of the heterocyclic ring. The characteristic bending vibrations of the tert-butyl group are also expected in the 1365-1390 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-tert-Butylindolizine (C₁₂H₁₅N), the expected molecular weight is approximately 173.25 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments for 2-tert-Butylindolizine

| m/z | Predicted Fragment | Comments |

| 173 | [M]⁺ | Molecular ion peak |

| 158 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety |

| 116 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

Causality Behind the Predictions: The molecular ion peak is expected to be reasonably intense. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (15 Da) to form a stable tertiary carbocation. The loss of the entire tert-butyl group (57 Da) is also a highly probable fragmentation pathway, leading to the indolizine cation.

Experimental Protocols

To obtain the actual spectroscopic data for 2-tert-Butylindolizine, the following standard experimental procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-tert-Butylindolizine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions.

Visualization of Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound like 2-tert-Butylindolizine is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-tert-Butylindolizine. By understanding the foundational principles of spectroscopy as applied to the indolizine core and the influence of the tert-butyl substituent, researchers can approach the synthesis and analysis of this compound with a clear set of expectations. The provided protocols and workflow diagrams further serve as a practical guide for the experimental work. The validation of these predictions through experimental data will be a valuable contribution to the chemical literature.

References

-

Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1. (1993). DOI: 10.1039/P19930001809. [Link]

-

Sharma V., Kumar V. Indolizine: A Biologically Active Moiety. Med. Chem. Res. 23, 3593–3606 (2014). DOI: 10.1007/s00044-014-0940-1. [Link]

-

Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters. (2015). DOI: 10.1021/acs.orglett.5c02079. [Link]

-

2-tert-Butyl-1H-indole. PubChem. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. (2013). DOI: 10.1111/j.1751-1097.2012.01219.x. [Link]

-

Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate. (2015). [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

-

¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. (2023). [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. (1985). DOI: 10.1016/0584-8539(85)80173-7. [Link]

-

Infrared Spectroscopy: Key Features of Organic Functional Groups. HSC Chemistry. (2021). [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

-

Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry. Chemical Research in Toxicology. (1998). DOI: 10.1021/tx970215v. [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Nanalysis. (2023). [Link]

-

The mass spectra of the E/Z isomers of but-2-ene. Doc Brown's Chemistry. [Link]

Sources

The Enduring Legacy of Indolizine: From Historical Discovery to a Privileged Scaffold in Modern Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine core, a unique N-fused heterocyclic system, has journeyed from a 19th-century chemical curiosity to a cornerstone in modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and history of indolizine compounds. It traces the evolution of their synthesis from the seminal, high-temperature classical reactions of Scholtz and Chichibabin to the sophisticated, highly efficient transition-metal-catalyzed and cycloaddition strategies of the 21st century. Beyond synthesis, this document delves into the discovery of the diverse biological activities and intriguing photophysical properties that establish indolizine as a "privileged scaffold." Detailed experimental protocols for foundational synthetic methods are provided, offering both historical context and practical guidance. This guide is designed to serve as a technical resource for professionals in drug development and scientific research, offering insights into the rich history and burgeoning future of this versatile molecular framework.

Introduction: The Indolizine Core - A Privileged Scaffold

Indolizine, systematically named pyrrolo[1,2-a]pyridine, is a bicyclic aromatic compound composed of a fused pyridine and pyrrole ring, distinguished by a bridgehead nitrogen atom.[1][2] This structural isomer of indole is a 10-π electron system, rendering it aromatic and relatively electron-rich.[3][4] Its unique electronic structure and planar geometry are foundational to its diverse chemical reactivity and its wide-ranging applications.[4][5]

In the realm of medicinal chemistry, the indolizine framework is considered a "privileged scaffold." This term denotes a molecular core that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents.[6][7] The structural similarity of indolizine to the biologically ubiquitous indole nucleus was an early impetus for its investigation as a source of potential pharmaceuticals.[8][9]

The Dawn of Indolizine Chemistry: Discovery and Early Synthesis

The story of indolizine begins in the late 19th century. The first mention of a related structure was by the Italian chemist Angeli in 1890, who proposed the name "pyrindole" for the parent base.[8][10] However, it was not until 1912 that the first successful synthesis of the indolizine ring system was reported by Scholtz.[8][10][11] This marked the true beginning of indolizine chemistry.

The initial synthetic approaches were often characterized by harsh reaction conditions and low yields, reflecting the nascent state of organic synthesis at the time. These early methods, while not always practical, were crucial in providing the first tangible samples of indolizine derivatives for study and in laying the groundwork for the more sophisticated synthetic strategies that would follow.[6][11] The structural elucidation of these early products was also a significant challenge, with the definitive structure of "picolide," an intermediate in the Scholtz synthesis, being a subject of investigation.[8][11] The validity of Scholtz's proposed structure for indolizine was later confirmed by the work of Diels and Alder.[8][10]

Evolution of Synthetic Methodologies: A Journey Through a Century of Innovation

The desire for more efficient and versatile methods to construct the indolizine core has driven over a century of synthetic innovation. These efforts have evolved from classical condensation reactions to elegant cycloadditions and powerful transition-metal-catalyzed transformations.[1][12][13]

The Scholtz Reaction (1912)

The first reported synthesis of indolizine by Scholtz involved the high-temperature reaction of 2-methylpyridine (α-picoline) with acetic anhydride at 200–220°C.[3][8][11] This reaction produced an intermediate, initially named "picolide," which upon acid hydrolysis yielded the parent indolizine.[8][11] While historically significant, the harsh conditions and often low yields of the Scholtz reaction limited its broad applicability.[6][11]

The Chichibabin (Tschitschibabin) Reaction

Considered one of the most important classical methods for indolizine synthesis, the Chichibabin reaction offers a more general and practical approach.[2][6][14] This reaction involves the base-mediated intramolecular cyclization of a pyridinium salt that has a methylene group adjacent to the nitrogen atom.[14][15] Typically, a pyridine derivative is first quaternized with an α-halo ketone to form a pyridinium salt.[14] Subsequent treatment with a base deprotonates the acidic methylene group, generating a pyridinium ylide intermediate.[14] This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by an elimination or oxidation step to furnish the aromatic indolizine ring system.[14][16][17] The Chichibabin reaction's versatility in accommodating various substituents has made it a mainstay in indolizine synthesis for decades.[15][16][18]

Caption: Simplified workflow of the Chichibabin indolizine synthesis.

1,3-Dipolar Cycloaddition Reactions

A major advancement in indolizine synthesis was the application of 1,3-dipolar cycloaddition reactions.[10][19] This powerful method typically involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).[1][3] This approach provides a highly convergent and often regioselective route to substituted indolizines.[1] The first use of this strategy for indolizine synthesis was reported by Boekelheide and Fahrenholtz in 1961.[10]

Modern Synthetic Strategies

The quest for greater efficiency, milder reaction conditions, and novel substitution patterns has led to the development of a host of modern synthetic methods.[1][12][20] These include:

-

Transition-Metal Catalysis: Gold-, palladium-, and copper-catalyzed reactions have emerged as powerful tools for constructing the indolizine skeleton, often through cycloisomerization or cross-coupling pathways.[1][21]

-

C-H Activation: Direct functionalization of pyridine and pyrrole precursors through C-H activation represents a highly atom-economical approach to indolizine synthesis.

-

Multi-component Reactions: One-pot reactions that bring together three or more starting materials to form complex indolizine derivatives are highly valued for their efficiency and ability to rapidly generate molecular diversity.[19]

Summary of Key Synthetic Routes

| Method | Key Features | Advantages | Disadvantages |

| Scholtz Reaction | High-temperature condensation of 2-methylpyridine and acetic anhydride.[8][11] | Historically significant as the first synthesis. | Harsh conditions, low yields, limited scope.[11] |

| Chichibabin Reaction | Base-mediated cyclization of N-quaternized pyridinium salts.[14][15] | Versatile, good yields, readily available starting materials. | Requires pre-functionalized precursors. |

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with alkenes or alkynes.[1][10] | High convergence, good regioselectivity, mild conditions. | Often requires an oxidation step when using alkenes.[1] |

| Transition-Metal Catalysis | Cycloisomerization or cross-coupling reactions catalyzed by metals like Au, Pd, Cu.[1][21] | High efficiency, mild conditions, access to novel substitution patterns. | Cost of catalysts, potential for metal contamination. |

From Curiosity to Application: The Discovery of Biological and Photophysical Properties

The initial interest in indolizine was primarily from a synthetic and structural standpoint. However, as more derivatives became accessible, their potential in various applications became apparent.

Biological and Medicinal Applications

The structural analogy between indolizine and indole prompted early investigations into the pharmacological potential of indolizine derivatives.[8][9] In 1960, James M. Price suggested that replacing the indole ring in biologically active molecules with an indolizine ring could lead to new pharmacologically active compounds.[10] This hypothesis proved to be fruitful, and by the late 1960s, aminoalkyl indolizines were being prepared and studied for their effects on the central nervous system (CNS).[8][10]

Today, indolizine derivatives are known to possess a wide spectrum of biological activities, including:

-

Anticancer: Various indolizine-based compounds have shown significant in vitro anti-proliferative activity against a range of cancer cell lines.[5][9][22]

-

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties.[4][9][23]

-

Antimicrobial and Antiviral: The indolizine scaffold is found in compounds with activity against bacteria, fungi, and viruses.[7][9][22]

-

Enzyme Inhibition: Substituted indolizines have been developed as inhibitors for various enzymes, including tyrosine phosphatases.[9][24]

-

Antitubercular: The structural similarity to the antitubercular drug pyrazinamide has led to the investigation and discovery of indolizine derivatives with activity against Mycobacterium tuberculosis.[4][23]

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Indolizine-glyoxylamides | Tubulin polymerization inhibition | Anticancer[9] |

| Substituted 2-phenylindolizines | Central Nervous System (CNS) modulation | CNS depressants/stimulants[8] |

| 3-substituted indolizine-1-carbonitriles | Tyrosine phosphatase (PTP) inhibition | Antidiabetic, anti-inflammatory[9] |

| Various functionalized indolizines | Mycobacterium tuberculosis | Antitubercular[4] |

Photophysical Properties and Materials Science

The conjugated 10-π electron system of indolizine also imparts it with interesting photophysical properties, leading to applications in materials science.[1][6][25] Many indolizine derivatives are fluorescent, with emission properties that can be tuned by the introduction of electron-donating and electron-withdrawing groups.[1][26] This has led to their use as:

-

Fluorescent Probes: Their sensitivity to the local environment makes them suitable as bioprobes and pH sensors.[1][27]

-

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable emission of some indolizines make them promising materials for use in OLEDs.[1][6]

The "Seoul-Fluor" platform is a notable example of a systematically developed series of indolizine-based fluorophores where the emission color can be precisely controlled across the visible spectrum.[26] The fluorescence mechanism is often based on intramolecular charge transfer (ICT), which is sensitive to both substituents and solvent polarity.[26]

Experimental Protocols: Foundational Syntheses of the Indolizine Core

The following protocols provide step-by-step methodologies for two of the most historically significant and fundamental syntheses of the indolizine scaffold.

Protocol 1: The Scholtz Indolizine Synthesis

This protocol describes the original, two-step synthesis of the parent indolizine from 2-methylpyridine.[11]

Materials:

-

2-methylpyridine (α-picoline)

-

Acetic anhydride

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Step 1: Formation of 1,3-diacetylindolizine ("picolide"). In a high-pressure reaction vessel, combine 2-methylpyridine and a molar excess of acetic anhydride.

-

Heat the mixture to 200–220°C for several hours. Caution: This reaction is performed at high temperature and pressure and should only be conducted with appropriate safety equipment.

-

After cooling, carefully quench the reaction mixture and isolate the crude product. The intermediate, 1,3-diacetylindolizine, may precipitate or require extraction.

-

Step 2: Hydrolysis to Indolizine. Take the crude 1,3-diacetylindolizine and suspend it in an aqueous solution of hydrochloric acid.

-

Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the parent indolizine.

Protocol 2: A Classic Chichibabin Indolizine Synthesis

This protocol outlines the synthesis of a 2-substituted indolizine.[14]

Materials:

-

A substituted pyridine (e.g., 2-methylpyridine)

-

An α-bromo ketone (e.g., phenacyl bromide)

-

Anhydrous acetone

-

A base (e.g., aqueous sodium bicarbonate or triethylamine)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Step 1: Synthesis of the Pyridinium Salt. Dissolve the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in anhydrous acetone (10 mL).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature. The pyridinium salt will often precipitate and can be collected by filtration. Wash the solid with cold acetone and dry.

-

Step 2: Cyclization to the Indolizine. Suspend the pyridinium salt (1.0 mmol) in a suitable solvent (e.g., water or ethanol).

-

Add the base (e.g., a saturated solution of sodium bicarbonate) dropwise with stirring at room temperature.

-

Continue stirring until the reaction is complete (monitor by TLC). The formation of the indolizine product is often accompanied by a color change.

-

Extract the reaction mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: A typical experimental workflow for the Chichibabin synthesis.

Future Perspectives: The Unfolding Potential of the Indolizine Scaffold

The journey of the indolizine scaffold is far from over. Contemporary research continues to expand its horizons. The development of greener, more sustainable synthetic methods, including biocatalysis and flow chemistry, is an active area of investigation.[3][28] In medicinal chemistry, the application of computational modeling and machine learning is accelerating the design of new indolizine derivatives with enhanced potency and selectivity for specific biological targets.[7] Furthermore, the unique photophysical properties of indolizines are being harnessed to create advanced materials for applications in electronics and bio-imaging.[1][29] The rich history of indolizine serves as a strong foundation for its continued evolution as a molecule of significant scientific and therapeutic importance.

Conclusion